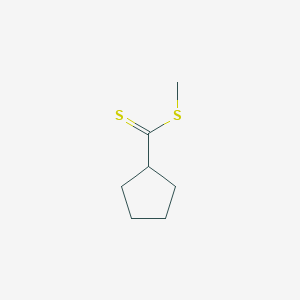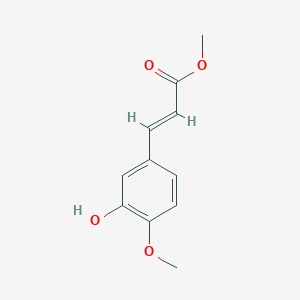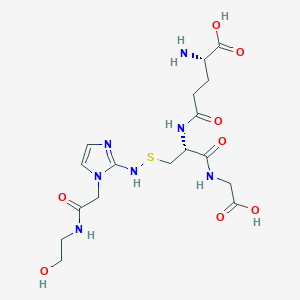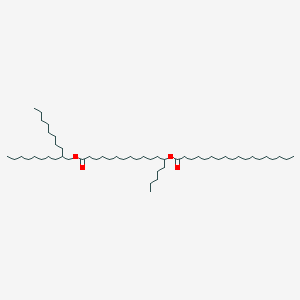
2-Octyldecyl 13-octadecanoyloxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of biomedical research as a surfactant, emulsifier, and solubilizer. This compound has several unique properties that make it an excellent candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their properties. This interaction leads to changes in the permeability and fluidity of the membrane, which can affect cellular processes.
Biochemische Und Physiologische Effekte
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the uptake of hydrophobic drugs by cells, increase the stability of proteins and enzymes, and improve the solubility of lipids. Additionally, it has been shown to have low toxicity and biocompatibility, making it an attractive candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several advantages for use in lab experiments. It is a versatile compound that can be used as a surfactant, emulsifier, and solubilizer. It has low toxicity and biocompatibility, making it suitable for use in biomedical research. However, it does have some limitations. It can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for research on 2-Octyldecyl 13-octadecanoyloxyoctadecanoate. One area of interest is its potential use in drug delivery systems. Its ability to enhance the uptake of hydrophobic drugs by cells makes it an attractive candidate for use in targeted drug delivery. Additionally, its ability to stabilize proteins and enzymes could be useful in the development of new therapeutics. Another area of interest is its potential use in the preparation of nanoparticles for use in imaging and diagnostic applications. Overall, 2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several unique properties that make it an excellent candidate for use in various scientific applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction between octadecanoic acid and 2-octyldecyl alcohol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The purity of the product can be improved by further purification using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in the field of scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. It is also used as a solubilizer for hydrophobic drugs and as an emulsifier for oil-in-water emulsions. Additionally, it is used as a stabilizer for proteins and enzymes.
Eigenschaften
CAS-Nummer |
100258-46-6 |
|---|---|
Produktname |
2-Octyldecyl 13-octadecanoyloxyoctadecanoate |
Molekularformel |
C54H106O4 |
Molekulargewicht |
819.4 g/mol |
IUPAC-Name |
2-octyldecyl 13-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-16-19-20-21-22-23-24-25-28-32-37-43-49-54(56)58-52(46-38-12-8-4)47-41-35-30-27-26-29-31-36-42-48-53(55)57-50-51(44-39-33-17-14-10-6-2)45-40-34-18-15-11-7-3/h51-52H,5-50H2,1-4H3 |
InChI-Schlüssel |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



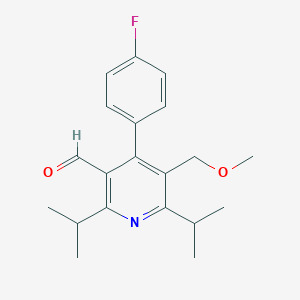
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
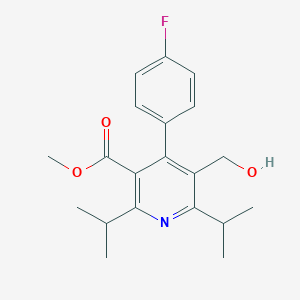
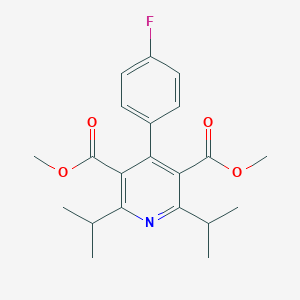
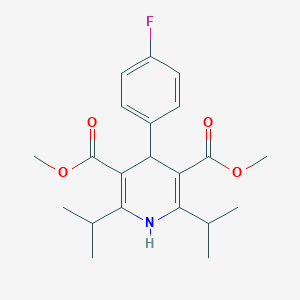
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
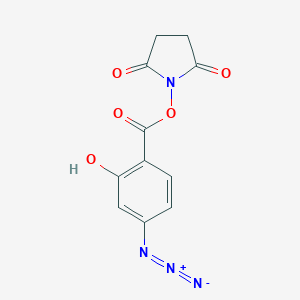
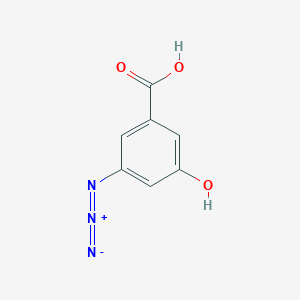
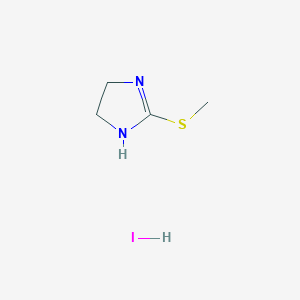
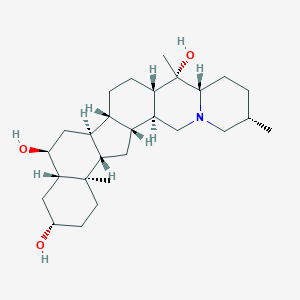
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
